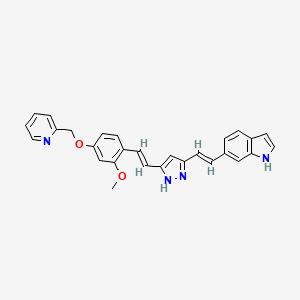
6-((E)-2-(5-((E)-2-methoxy-4-(pyridin-2-ylmethoxy)styryl)-1H-pyrazol-3-yl)vinyl)-1H-indole
Overview
Description
PE859 is a potent inhibitor of both tau and Aβ aggregation with IC50 values of 0.66 and 1.2 μM, respectively. PE859 inhibits Amyloid-β and Tau Aggregation, and Ameliorates Cognitive Dysfunction in Senescence-Accelerated Mouse Prone 8. PE859 reduces aggregated tau and prevents onset and progression of neural dysfunction in vivo.
Scientific Research Applications
Leukotriene Synthesis Inhibition
One of the significant scientific applications of compounds structurally related to 6-((E)-2-(5-((E)-2-methoxy-4-(pyridin-2-ylmethoxy)styryl)-1H-pyrazol-3-yl)vinyl)-1H-indole is in inhibiting leukotriene synthesis. A study describes a compound with this structure as a potent and selective 5-lipoxygenase-activating protein inhibitor, which is effective in a murine ovalbumin model of allergen-induced asthma (Hutchinson et al., 2009).
Supramolecular Aggregation
Compounds similar in structure have been studied for their supramolecular aggregation properties. For instance, research has been done on the crystallization behavior and hydrogen bonding patterns in certain indole derivatives, which could have implications in material science and chemistry (Low et al., 2007).
Antioxidant Activity
Another application is in the domain of antioxidant activity. Derivatives of this compound have been synthesized and evaluated for their antioxidant properties, showing potential as therapeutic agents due to their ability to scavenge free radicals (Lavanya et al., 2014).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of indole derivatives. These studies are significant for developing new antimicrobial agents, which can be crucial in treating various bacterial and fungal infections (Anekal & Biradar, 2012).
Anti-Cancer Activity
Indole-containing compounds have been studied for their anti-cancer activities. These compounds show promising results against various cancer cell lines, which is an important aspect of cancer research and drug development (Khalilullah et al., 2022).
Mechanism of Action
Target of Action
PE859 primarily targets tau proteins and Amyloid-beta (Aβ) . These proteins play a crucial role in neurodegenerative diseases, where tau proteins form neurofibrillary tangles and Aβ aggregates, leading to conditions such as Alzheimer’s disease .
Mode of Action
PE859 acts as a potent inhibitor of both tau and Aβ aggregation . It interferes with the aggregation process, thereby preventing the formation of neurofibrillary tangles and Aβ plaques . This inhibition is key to its therapeutic potential in treating tauopathies .
Biochemical Pathways
The primary biochemical pathway affected by PE859 is the aggregation of tau proteins and Aβ. By inhibiting this process, PE859 disrupts the pathological cascade that leads to the formation of neurofibrillary tangles and Aβ plaques . This disruption can prevent the onset and progression of neurodegenerative diseases .
Result of Action
The administration of PE859 results in a significant reduction of aggregated tau and Aβ in the central nervous system . This leads to the prevention of onset and progression of motor dysfunction in tau transgenic mice . These results suggest that PE859 could be a promising therapeutic agent for the treatment of tauopathies .
properties
IUPAC Name |
6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBZHNVCLPHAKA-NSJFVGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of PE859 in Alzheimer's disease?
A1: PE859 exerts its therapeutic effect by targeting both amyloid-β (Aβ) and tau proteins, two key players in the pathogenesis of Alzheimer's disease.
- Inhibition of Aβ aggregation: PE859 effectively inhibits the aggregation of Aβ peptides, preventing the formation of toxic Aβ plaques. [] This protective effect was observed both in vitro and in vivo, highlighting its potential as a disease-modifying agent.
- Inhibition of Tau aggregation: PE859 also demonstrates inhibitory activity against tau aggregation. [] By reducing the formation of neurofibrillary tangles composed of aggregated tau, PE859 may help to preserve neuronal function and slow disease progression.
Q2: What are the key findings from in vivo studies on PE859?
A2: In vivo studies using a mouse model of Alzheimer's disease (SAMP8 mice) have demonstrated the promising therapeutic potential of PE859:
- Cognitive improvement: Oral administration of PE859 resulted in significant amelioration of cognitive dysfunction in SAMP8 mice, suggesting its ability to improve cognitive performance in an Alzheimer's disease model. []
- Reduction of Aβ and tau aggregates: Treatment with PE859 led to a reduction in the accumulation of both Aβ and tau aggregates in the brains of SAMP8 mice. [, ] This finding supports the dual-targeting mechanism of action of PE859 and its potential to address multiple pathological aspects of the disease.
- Prevention of motor dysfunction: In a different mouse model (JNPL3 P301L-mutated human tau transgenic mice), PE859 successfully prevented the onset and progression of motor dysfunction, further highlighting its potential to target tau pathology. []
Q3: How does the structure of PE859 contribute to its activity?
A3: While specific structure-activity relationship (SAR) studies on PE859 have not been extensively published, its structural similarity to curcumin provides some insights:
- Curcumin scaffold: PE859 retains the core structure of curcumin, a natural compound with known anti-amyloidogenic properties. [] This suggests that the core structure might be essential for interacting with Aβ and tau.
- Modifications for improved activity: PE859 features structural modifications compared to curcumin, potentially contributing to its enhanced activity and bioavailability. [] Further research is needed to elucidate the specific structural features responsible for its improved profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






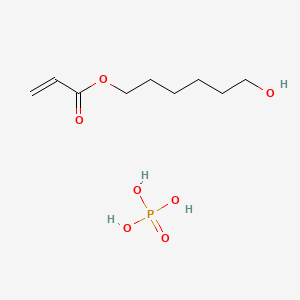
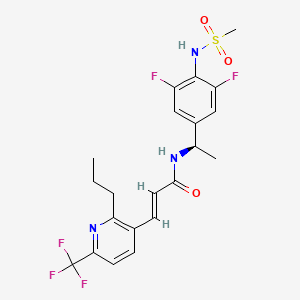
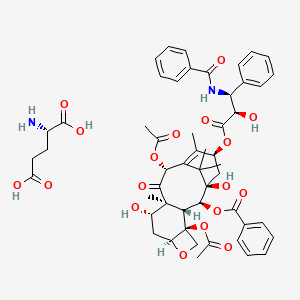



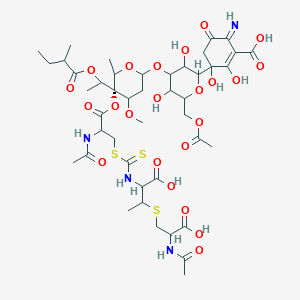
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)